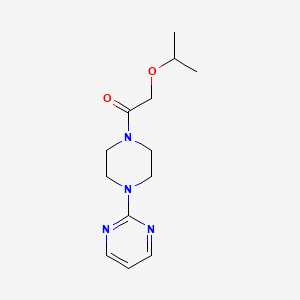
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, MDMA has also shown potential in scientific research for its ability to increase empathy, reduce anxiety, and treat post-traumatic stress disorder (PTSD).
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and social behavior. The increased release of these neurotransmitters leads to the euphoric effects of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide can lead to neurotoxicity and damage to serotonin-producing neurons in the brain.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has advantages and limitations for use in lab experiments. Its ability to increase empathy and social bonding makes it useful for studying social behavior and disorders. However, its potential for neurotoxicity and damage to serotonin-producing neurons limits its use in long-term studies.
将来の方向性
For N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide research include investigating its potential as a treatment for autism and other social disorders, as well as its potential for use in treating other psychiatric disorders such as anxiety and depression. Research is also needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide use and to develop safer and more effective N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide-assisted psychotherapy protocols.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form isosafrole, which is then oxidized to MDP2P. MDP2P is then reacted with methylamine to form N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has been used in scientific research to investigate its potential therapeutic effects. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide-assisted psychotherapy can be effective in treating PTSD, anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide has also been shown to increase empathy and social bonding, making it a potential treatment for autism and other social disorders.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-2-phenylacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c25-21(16-4-2-1-3-5-16)22(26)17-7-9-18(10-8-17)23(27)24-13-15-6-11-19-20(12-15)29-14-28-19/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRSISEIQYWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)

![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
